6-chloro-1H-indole-5-carboxylate de méthyle

Vue d'ensemble

Description

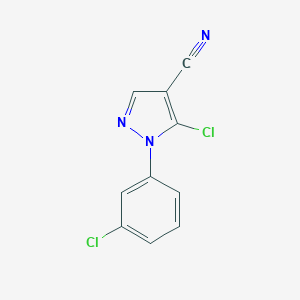

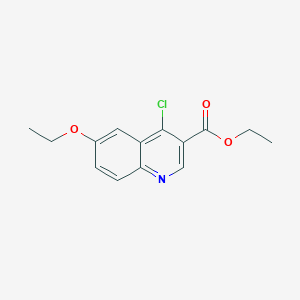

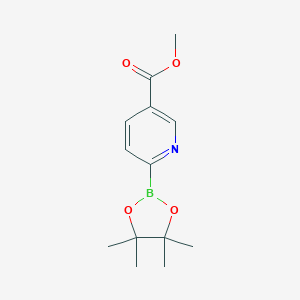

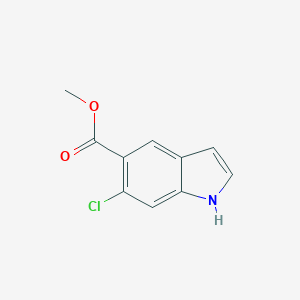

“Methyl 6-chloro-1H-indole-5-carboxylate” is a chemical compound with the molecular formula C10H8ClNO2 . It is a solid substance and has a molecular weight of 209.63 .

Molecular Structure Analysis

The IUPAC name for this compound is "methyl 6-chloro-1H-indole-5-carboxylate" . Unfortunately, the specific InChI code or key is not provided in the available resources.Physical and Chemical Properties Analysis

“Methyl 6-chloro-1H-indole-5-carboxylate” is a solid substance . It has a boiling point of 365.6°C at 760 mmHg .Applications De Recherche Scientifique

Pharmacologie

6-chloro-1H-indole-5-carboxylate de méthyle: joue un rôle important en pharmacologie en tant que précurseur de la synthèse de divers composés biologiquement actifs. Il a été utilisé dans le développement d'inhibiteurs de protéine kinase, qui sont essentiels dans le traitement de maladies telles que le cancer en raison de leur rôle dans les voies de signalisation cellulaire .

Synthèse organique

En chimie organique, ce composé sert de réactif dans les réactions d'alkylation de Friedel-Crafts sans métal. Ce type de réaction est essentiel pour la construction de composés organiques complexes, y compris des produits pharmaceutiques et des matériaux avec une grande précision et un impact environnemental moindre .

Chimie médicinale

Le dérivé indole est essentiel en chimie médicinale pour la création de dérivés de l'indirubine, qui sont connus pour leurs propriétés antitumorales. Ces dérivés ont été étudiés pour leur utilisation potentielle dans le traitement de la leucémie myéloïde chronique .

Recherche en biotechnologie

Les applications biotechnologiques comprennent l'utilisation de This compound comme élément constitutif de composés capables de moduler les voies biologiques. Par exemple, il est utilisé dans la biosynthèse d'inhibiteurs capables de réguler les protéines kinases, enzymes qui modifient d'autres protéines en ajoutant chimiquement des groupes phosphate .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . The safety information pictograms indicate a warning signal .

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 6-chloro-1H-indole-5-carboxylate, like many indole derivatives, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Mode of Action

The compound’s interaction with its targets leads to a variety of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of Methyl 6-chloro-1H-indole-5-carboxylate’s action would depend on its specific targets and the nature of its interaction with these targets. As mentioned, indole derivatives are known for their diverse biological activities .

Propriétés

IUPAC Name |

methyl 6-chloro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOUVTSYCXABHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444019 | |

| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-83-6 | |

| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)